![molecular formula C12H11NO B1331480 2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 3456-99-3](/img/structure/B1331480.png)
2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-1-one is a heterocyclic compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol . It is a derivative of carbazole, characterized by a partially saturated tricyclic structure. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it to fully saturated carbazole derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate are commonly used oxidants.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are frequently used in substitution reactions.
Major Products Formed
Scientific Research Applications
Antimycobacterial Activity
2,3,4,9-Tetrahydro-1H-carbazol-1-one derivatives have demonstrated promising antimycobacterial properties. Specifically, they are being investigated for their potential in treating tuberculosis and other mycobacterial infections. The structural modifications of this compound can enhance its bioactivity against resistant strains of Mycobacterium tuberculosis .
Anti-Prion Activity
Research has identified derivatives of this compound that exhibit significant anti-prion activity. A study highlighted the compound GJP14 and its derivatives, which were synthesized and tested for efficacy in TSE-infected cells. The findings indicated that specific structural features are critical for enhancing anti-prion activity . The most potent derivative was reported to be eight times more effective than the lead compound.
Modulation of Bacterial Signaling Pathways
This compound has been shown to activate the CpxRA signaling system in bacteria by inhibiting the phosphatase activity of CpxA. This activation can potentially reduce the virulence of various pathogens, making it a candidate for developing new antibacterial agents . The structure-activity relationship studies provide insights into optimizing these compounds for therapeutic use.
Building Block for Drug Synthesis
Due to its heterocyclic structure, this compound serves as an essential building block in synthesizing various pharmaceuticals. Its ability to undergo functional group modifications allows for the creation of novel compounds with diverse biological activities .
Catalytic Applications
The compound has been utilized as a catalyst in organic reactions. It can form stable complexes with metal ions that facilitate various organic transformations such as polymerization and acylation reactions. This property enhances the efficiency of synthetic pathways in chemical manufacturing .
Agrochemical Applications
In the agrochemical sector, this compound is employed in synthesizing herbicides and insecticides. Its ability to coordinate with metal ions makes it useful in creating catalysts that improve the efficacy and reduce the toxicity of agrochemicals .
Material Science Applications
Recent studies suggest potential applications of this compound in developing new materials such as polymers and dyes. Its structural characteristics allow it to be incorporated into various matrices to enhance material properties such as thermal stability and colorfastness .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A similar compound with a fully saturated tricyclic structure.
Carbazole: The parent compound with a fully aromatic tricyclic structure.
5,6,7,8-Tetrahydrocarbazole: Another derivative with partial saturation in the tricyclic system.
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazol-1-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the 1-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives .
Biological Activity
2,3,4,9-Tetrahydro-1H-carbazol-1-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with a ketone functional group, which contributes to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 171.238 g/mol.
Research indicates that this compound interacts with various biological targets, influencing numerous biochemical pathways:
- Inhibition of CpxA Phosphatase : This compound has been shown to inhibit the phosphatase activity of CpxA, a key player in bacterial virulence and signal transduction pathways. This inhibition results in the activation of the CpxRA two-component system, leading to altered gene expression related to pathogenicity .
- Anti-Prion Activity : Derivatives of this compound have demonstrated anti-prion activity in TSE-infected cells. The presence of specific functional groups on the carbazole structure enhances this activity, indicating the importance of structural modifications for therapeutic efficacy .
- Cellular Effects : The compound influences cellular processes such as apoptosis and cell signaling. For instance, it has been observed to inhibit bladder cancer progression by suppressing the YAP1/TAZ signaling pathway .
Pharmacological Studies
Several studies have evaluated the biological activity of this compound and its derivatives.
Table 1: Summary of Biological Activities
Case Studies
- Anti-Prion Activity : A study synthesized various derivatives of this compound and evaluated their efficacy against prion diseases. The most potent derivative exhibited an eightfold increase in activity compared to the lead compound GJP14 .
- Inhibition of Bacterial Virulence : Another research focused on the inhibition of CpxA phosphatase by this compound in E. coli. The study utilized a phospho-CpxR sensitive lacZ reporter assay to demonstrate that inhibition led to prolonged activation of the CpxRA system, highlighting its potential as an antibacterial agent .
Properties
IUPAC Name |
2,3,4,9-tetrahydrocarbazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZIFGIQUYFQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301444 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3456-99-3 | |
Record name | 3456-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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